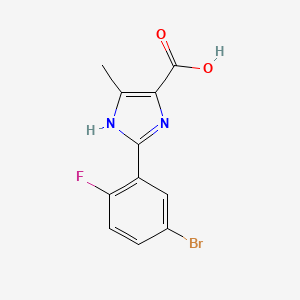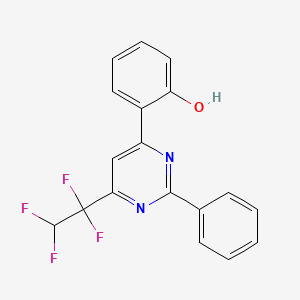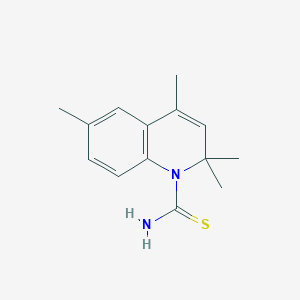
2,2,4,6-Tetramethylquinoline-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,6-Tetramethylquinoline-1-carbothioamide: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new therapeutic agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,6-Tetramethylquinoline-1-carbothioamide typically involves the reaction of quinoline derivatives with thiourea or related compounds under specific conditions. One common method includes the use of 2,2,4,6-tetramethylquinoline as a starting material, which is then reacted with thiourea in the presence of a catalyst such as hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the carbothioamide group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 2,2,4,6-Tetramethylquinoline-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted quinoline derivatives with different functional groups
Aplicaciones Científicas De Investigación
2,2,4,6-Tetramethylquinoline-1-carbothioamide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which 2,2,4,6-Tetramethylquinoline-1-carbothioamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway . The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
2,2,4,7-Tetramethylquinoline: Another quinoline derivative with similar structural features but different functional groups.
2,4,6-Trimethylquinoline: A related compound with fewer methyl groups and different chemical properties
Uniqueness: 2,2,4,6-Tetramethylquinoline-1-carbothioamide stands out due to its specific combination of methyl groups and the carbothioamide functional group, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C14H18N2S |
|---|---|
Peso molecular |
246.37 g/mol |
Nombre IUPAC |
2,2,4,6-tetramethylquinoline-1-carbothioamide |
InChI |
InChI=1S/C14H18N2S/c1-9-5-6-12-11(7-9)10(2)8-14(3,4)16(12)13(15)17/h5-8H,1-4H3,(H2,15,17) |
Clave InChI |
ADWULONDZVJHLM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


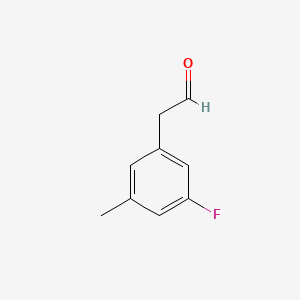
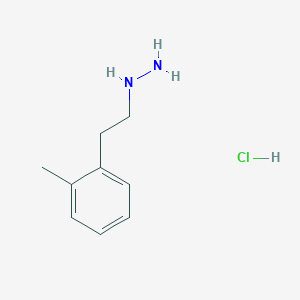
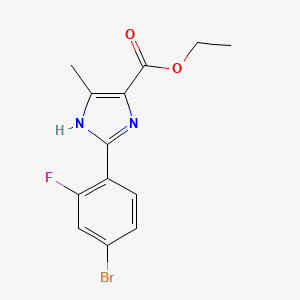
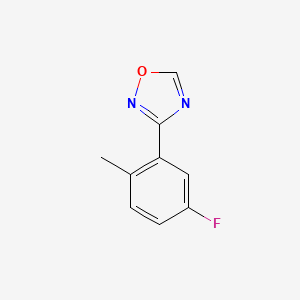
![4-[6-(o-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B15147423.png)
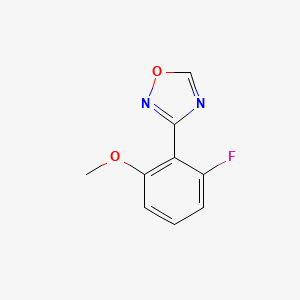

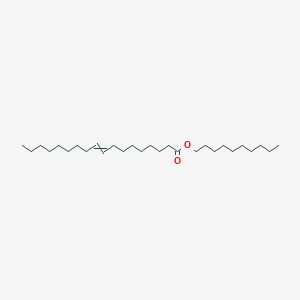

![(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid hydrate](/img/structure/B15147456.png)

![N-Methyl-N-[6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147487.png)
